(Methylamino)(pyridin-3-yl)acetic acid
CAS No.: 115200-98-1
Cat. No.: VC20875170
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115200-98-1 |
---|---|
Molecular Formula | C8H10N2O2 |
Molecular Weight | 166.18 g/mol |
IUPAC Name | 2-(methylamino)-2-pyridin-3-ylacetic acid |
Standard InChI | InChI=1S/C8H10N2O2/c1-9-7(8(11)12)6-3-2-4-10-5-6/h2-5,7,9H,1H3,(H,11,12) |
Standard InChI Key | WGPJCOKTSWFSAI-UHFFFAOYSA-N |
SMILES | CNC(C1=CN=CC=C1)C(=O)O |
Canonical SMILES | CNC(C1=CN=CC=C1)C(=O)O |
Introduction
Chemical Structure and Basic Properties
(Methylamino)(pyridin-3-yl)acetic acid (CAS: 115200-98-1) is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with an acetic acid moiety and a methylamino group. This structure creates a versatile scaffold that combines the polar carboxylic acid group with a basic methylamino functionality.
The molecular formula of this compound is C8H10N2O2 with a molecular weight of approximately 166.18 g/mol. Structurally, it can be considered a derivative of glycine where one hydrogen atom is replaced by a pyridin-3-yl group and another hydrogen on the nitrogen is substituted with a methyl group.
Physical Properties
Table 1: Physical Properties of (Methylamino)(pyridin-3-yl)acetic acid
Structural Relationships and Analogs
The compound belongs to a family of pyridine-substituted amino acids. Several structurally related compounds have been documented in chemical databases and research literature:
Similar Compounds and Their Relationships
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[(Pyridin-3-ylmethyl)-amino]-acetic acid (CAS: 88720-62-1): A close analog where the methylamino group is replaced by a pyridin-3-ylmethylamino group .
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(Methyl-pyridin-3-ylmethyl-amino)-acetic acid (CAS: 99362-37-5): Contains an additional methylene group between the pyridine ring and the amino moiety .
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Amino(3-pyridinyl)acetic acid (CAS: 59966-29-9): Lacks the methyl substituent on the amino group .
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3-(Methylaminomethyl)pyridine (CAS: 20173-04-0): Lacks the carboxylic acid functional group .
This structural diversity demonstrates the various substitution patterns possible around the core pyridine-amino acid scaffold, each potentially offering distinct chemical and biological properties.
Synthesis Methodologies
The synthesis of (Methylamino)(pyridin-3-yl)acetic acid typically involves several strategic approaches that leverage the reactivity of both the pyridine ring and amino acid functionalities.
From Pyridin-3-ylacetic Acid Derivatives
One plausible synthetic route involves the reaction of pyridin-3-ylacetic acid or its esters with methylamine under controlled conditions . This approach typically follows:
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Preparation of a pyridin-3-ylacetic acid ester (e.g., methyl 2-(pyridin-3-yl)acetate)
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Reaction with methylamine to form the N-methylated amino acid derivative
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Hydrolysis of the ester to yield the target compound
Via Reductive Amination
Another potential approach involves reductive amination:
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Reaction of pyridin-3-ylglyoxylic acid with methylamine to form an imine intermediate
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Reduction of the imine using appropriate reducing agents (e.g., sodium cyanoborohydride)
Key Reaction Parameters
Table 2: Critical Parameters for Synthesis Optimization
Parameter | Optimal Range | Effect on Reaction |
---|---|---|
Temperature | 60-80°C | Higher temperatures accelerate reaction but may increase side products |
Solvent | Methanol/Ethanol | Facilitates dissolution of reagents and nucleophilic substitution |
pH | 7-8 | Maintains amine nucleophilicity while preventing ester hydrolysis |
Reaction Time | 2-4 hours | Sufficient for completion while minimizing degradation |
Chemical Reactivity
The compound's reactivity is determined by its functional groups: the pyridine ring, the secondary amine, and the carboxylic acid.
Acid-Base Properties
As an amphoteric molecule, (Methylamino)(pyridin-3-yl)acetic acid exhibits both acidic and basic properties:
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The carboxylic acid group (pKa ~3-4) can deprotonate to form carboxylate salts
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The pyridine nitrogen (pKa ~5) and methylamino group (pKa ~10) can accept protons
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These multiple ionizable sites create pH-dependent speciation profiles
Esterification
The carboxylic acid group readily undergoes esterification reactions with alcohols in the presence of acid catalysts, similar to reactions observed with pyridin-3-ylacetic acid derivatives .
Amide Formation
The carboxylic acid can react with amines to form amides, a reaction particularly important in peptide coupling and pharmaceutical synthesis.
Oxidation Reactions
The pyridine ring may undergo oxidation to form N-oxides, particularly when treated with oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Biological and Pharmaceutical Applications
Antimicrobial Properties
Related pyridine derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of both pyridine and amino acid functionalities in (Methylamino)(pyridin-3-yl)acetic acid suggests potential antimicrobial applications.
Antiviral Activity
Pyridin-3-yl acetic acid derivatives have been investigated as potential inhibitors of HIV replication . The specific structural features of (Methylamino)(pyridin-3-yl)acetic acid may contribute to interactions with viral proteins or enzymes.
Structure-Activity Relationships
The biological activity of (Methylamino)(pyridin-3-yl)acetic acid likely depends on several structural features:
Analytical Methods and Characterization
NMR Spectroscopy
Predicted key NMR signals for (Methylamino)(pyridin-3-yl)acetic acid:
Table 3: Predicted NMR Data
Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 8.4-8.6 | Doublet | Pyridine H-2 |
¹H | 8.3-8.5 | Doublet | Pyridine H-6 |
¹H | 7.6-7.8 | Doublet of doublets | Pyridine H-4 |
¹H | 7.2-7.4 | Multiplet | Pyridine H-5 |
¹H | 3.8-4.0 | Singlet | CH (α-carbon) |
¹H | 2.2-2.4 | Singlet | N-CH₃ |
¹³C | 171-173 | - | COOH |
¹³C | 147-150 | - | Pyridine C-2, C-6 |
¹³C | 134-136 | - | Pyridine C-3 |
¹³C | 123-125 | - | Pyridine C-4, C-5 |
¹³C | 65-67 | - | CH (α-carbon) |
¹³C | 33-35 | - | N-CH₃ |
Mass Spectrometry
Key fragmentation patterns would likely include:
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Molecular ion at m/z 166
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Loss of carboxyl group (M-COOH) at m/z 121
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Loss of methylamine group at m/z 135
Chromatographic Analysis
HPLC analysis using reversed-phase columns (C18) with water/acetonitrile gradient systems containing 0.1% formic acid would be suitable for the analysis of (Methylamino)(pyridin-3-yl)acetic acid, with detection typically performed at wavelengths between 220-280 nm due to the pyridine chromophore.
Industrial Applications and Production
The industrial synthesis of (Methylamino)(pyridin-3-yl)acetic acid would likely employ large-scale versions of the laboratory methods described previously. Continuous flow chemistry might offer advantages for industrial production by providing better control over reaction parameters and improved safety profiles.
Scale-up Considerations
Table 4: Scale-up Challenges and Solutions
Challenge | Potential Solution |
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Heat management | Use of continuous flow reactors with efficient heat exchange |
Reagent handling | Automated feeding systems to control reaction stoichiometry |
Product isolation | Continuous crystallization or chromatography systems |
Environmental impact | Catalytic processes to reduce waste and energy consumption |
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